![molecular formula C9H10Cl2N2OS B2614169 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide CAS No. 263366-99-0](/img/structure/B2614169.png)
2-[(2,6-Dichlorobenzyl)thio]acetohydrazide
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Description
“2-[(2,6-Dichlorobenzyl)thio]acetohydrazide” is a biochemical used for proteomics research . It has a molecular formula of C9H10Cl2N2OS and a molecular weight of 265.16 .
Molecular Structure Analysis
The molecular structure of “2-[(2,6-Dichlorobenzyl)thio]acetohydrazide” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Synthesis and Medicinal Applications
2-[(2,6-Dichlorobenzyl)thio]acetohydrazide derivatives have been extensively explored for their potential in medicinal chemistry, particularly for their antimicrobial, anticancer, and enzyme inhibition properties. For instance, Mor et al. (2022) synthesized N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides, which demonstrated remarkable in vitro Type II diabetes inhibition and antimicrobial activities, showing comparable activity to the standard drug acarbose (Mor et al., 2022). Similarly, Osmaniye et al. (2018) developed new benzothiazole acylhydrazones as anticancer agents, illustrating their efficacy against several cancer cell lines through various assays, including MTT tests and flow cytometric analyses (Osmaniye et al., 2018).
Antimicrobial Activity
Research into the antimicrobial activity of acetohydrazide derivatives has led to the discovery of compounds with significant efficacy against various bacterial and fungal strains. Al-Omran and El-Khair (2016) reported on the synthesis, spectroscopy, and X-ray characterization of novel derivatives of substituted 2-(benzothiazol-2'-ylthio)acetohydrazide, contributing to the crystallographic database of heterocyclic compounds and offering insights into potential antimicrobial applications (Al-Omran & El-Khair, 2016).
Enzyme Inhibition
The role of 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide derivatives in enzyme inhibition, particularly related to metabolic disorders, has been a subject of interest. Bekircan et al. (2015) investigated novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for their lipase and α-glucosidase inhibition, identifying compounds with potent anti-lipase and anti-α-glucosidase activities, providing a basis for the development of therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Materials Science
In addition to medicinal applications, derivatives of 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide have been studied for their potential in materials science. Gece and Bilgiç (2012) explored the inhibition efficiency of compounds containing the methylthiophenyl moiety on zinc corrosion in acidic media through quantum chemical approaches, demonstrating the relationship between molecular structures and inhibition efficiencies (Gece & Bilgiç, 2012).
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2OS/c10-7-2-1-3-8(11)6(7)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWIZTQMOXZJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)thio]acetohydrazide |
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